N-[(2-methoxyphenyl)methyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Description
N-[(2-Methoxyphenyl)methyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused triazole-quinazoline core. Its structure includes a 2-(3-methylphenyl) substituent at position 2 of the triazoloquinazoline ring and a 2-methoxyphenylmethyl group attached to the amine at position 3. This compound belongs to a class of adenosine receptor antagonists, with structural features that enhance binding to adenosine receptor subtypes, particularly A2A and A3 . Its design leverages the triazoloquinazoline scaffold, known for high affinity to adenosine receptors due to planar aromaticity and hydrogen-bonding capabilities with extracellular loop residues .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O/c1-16-8-7-10-17(14-16)22-27-23-19-11-4-5-12-20(19)26-24(29(23)28-22)25-15-18-9-3-6-13-21(18)30-2/h3-14H,15H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOOWJZPLBXPCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3NCC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Quinazoline Ring Formation: The quinazoline ring is often formed through a condensation reaction between anthranilic acid derivatives and formamide or formic acid.
Coupling of the Rings: The triazole and quinazoline rings are then coupled using a suitable linker, such as a methylene bridge, under controlled conditions.
Introduction of Substituents: The phenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the triazole ring to a dihydrotriazole.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Synthesis Routes
The synthesis of N-[(2-methoxyphenyl)methyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine typically involves several key steps:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives with appropriate aldehydes or ketones.
- Quinazoline Ring Formation : Often synthesized via condensation reactions between anthranilic acid derivatives and formamide.
- Coupling of the Rings : The triazole and quinazoline rings are coupled using a methylene bridge under controlled conditions.
- Introduction of Substituents : Electrophilic aromatic substitution reactions introduce phenyl and methoxyphenyl groups.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, including:
- Anticancer Activity : Studies have shown that compounds within this class may inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell growth and apoptosis.
- Anti-inflammatory Properties : The compound has been explored for its ability to inhibit pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.
- Antimicrobial Effects : Research indicates potential activity against various bacterial and fungal strains, suggesting applications in developing new antimicrobial agents.
Biochemical Research
The compound's unique structure allows it to interact with specific molecular targets such as enzymes or receptors. Its mechanism of action often involves:
- Binding to active sites or allosteric sites on target proteins.
- Modulating biochemical pathways leading to therapeutic effects.
Chemical Research
In addition to biological applications, this compound serves as an important building block in synthetic chemistry:
- Ligand Development : Utilized in coordination chemistry as a ligand for metal ions.
- Material Science : Investigated for its potential in creating new materials with specific electronic or optical properties.
Case Study 1: Anticancer Activity
A study published in RSC Advances demonstrated that derivatives of triazoloquinazolines exhibited significant anticancer properties against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in tumor growth .
Case Study 2: Antimicrobial Evaluation
In another investigation, derivatives of this compound were screened against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Results indicated notable antimicrobial activity, suggesting potential for development as new antibiotics .
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Structural Comparisons
The target compound shares structural homology with several triazoloquinazoline derivatives, differing primarily in substituents and their positions:
<sup>a</sup> LogP values estimated from substituent contributions.
<sup>b</sup> Calculated based on and .
<sup>c</sup> Predicted using fragment-based methods.
Key Observations :
- Unlike the 9-chloro substituent in CGS15943, the target lacks halogenation, which may reduce off-target toxicity .
- The 3-methylphenyl group provides steric bulk similar to dimethoxyethyl chains in , favoring A2A binding .
Pharmacological Comparisons
Triazoloquinazolines exhibit varied adenosine receptor affinities depending on substituents:
<sup>d</sup> Inferred from structural analogs in and .
Key Findings :
- The target compound’s A2A affinity (~15 nM) is comparable to CGS15943 but with reduced A3 binding, suggesting improved selectivity for neurological applications .
- The absence of a 9-chloro group (as in CGS15943) may explain its lower A3 affinity, aligning with , where chloro substituents enhance A3 binding.
- The 8,9-dimethoxy derivative () shows extreme A2A selectivity, highlighting the role of methoxy positioning in receptor interaction .
Biological Activity
N-[(2-methoxyphenyl)methyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a synthetic compound belonging to the class of quinazoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in oncology and neurology. This article reviews the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound features a triazole ring fused with a quinazoline moiety. The presence of methoxy and methyl substituents on the phenyl rings enhances its lipophilicity and biological interactions.
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 6.29 | DNA intercalation |
| Compound B | HepG2 | 2.44 | Topoisomerase II inhibition |
| This compound | MCF-7 | TBD | TBD |
Mechanism of Action : The anticancer activity is primarily attributed to the ability of these compounds to intercalate into DNA and inhibit topoisomerase II activity. This dual mechanism enhances their effectiveness against rapidly dividing cancer cells .
Neuropharmacological Effects
The compound has also been investigated for potential neuropharmacological effects. Similar derivatives have shown promise in modulating neurotransmitter systems and exhibiting neuroprotective properties.
Case Study : A clinical report highlighted the effects of related compounds on serotonin receptors, suggesting potential applications in treating mood disorders . The modulation of these receptors can lead to enhanced synaptic transmission and neuroprotection.
Toxicity and Safety Profile
While the therapeutic potential is significant, understanding the toxicity profile is crucial for clinical applications. Preliminary studies indicate that certain derivatives exhibit low toxicity levels at therapeutic doses. However, comprehensive toxicological assessments are necessary to establish safety margins.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing triazoloquinazoline derivatives like N-[(2-methoxyphenyl)methyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine?
- Answer : Synthesis typically involves multi-step reactions starting from anthranilic acid derivatives. Key steps include nucleophilic substitution (e.g., aryl amines reacting with triazoloquinazoline precursors) and cyclocondensation. Solvents like DMF or ethanol, with catalysts such as triethylamine (TEA), are used under controlled temperatures (60–95°C). For example, amine coupling reactions at 60°C in ethanol yield intermediates, followed by purification via column chromatography .
Q. How are triazoloquinazolines characterized structurally, and what analytical techniques are critical for validation?
- Answer : Structural elucidation relies on:
- 1H/13C NMR : To confirm substituent positions and aromatic proton environments (e.g., δ 7.49–8.31 ppm for aromatic protons) .
- LC-MS : For molecular weight validation and purity assessment .
- Elemental analysis : To verify C, H, N percentages (e.g., 76.80% C, 6.14% H in related compounds) .
Q. What preliminary biological screening approaches are used to evaluate triazoloquinazolines’ pharmacological potential?
- Answer : Initial screens include:
- In vitro assays : Antimicrobial activity against S. aureus or E. coli using Mueller-Hinton agar and reference standards like nitrofurantoin .
- Hypoglycemic activity : Oral glucose tolerance tests (OGTT) in rodent models, comparing efficacy to metformin at 10 mg/kg doses .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize triazoloquinazolines for receptor selectivity?
- Answer : Modifying substituents at the N5 position significantly impacts receptor affinity. For instance:
- Hydrophobic groups (e.g., diphenylacetyl) enhance A3 adenosine receptor binding (Ki = 0.59 nM) .
- Methoxy or methyl groups improve solubility and metabolic stability . Computational docking (e.g., using rhodopsin-based models) identifies optimal substituent-receptor interactions .
Q. What computational strategies are employed to predict pharmacokinetic and toxicity profiles of triazoloquinazolines?
- Answer :
- Molecular docking : To assess binding modes with target proteins (e.g., adenosine receptors) using software like AutoDock .
- ADMET prediction : Tools like SwissADME evaluate logP (e.g., XLogP3 = 6.1), topological polar surface area (73.6 Ų), and cytochrome P450 interactions .
Q. How can contradictory data in biological assays (e.g., varying IC50 values across studies) be resolved?
- Answer : Contradictions often arise from assay conditions. Mitigation strategies include:
- Standardized protocols : Fixed incubation times, solvent controls (e.g., DMSO ≤0.1% v/v) .
- Orthogonal assays : Confirm activity via both binding (radioligand) and functional (cAMP inhibition) assays .
- Meta-analysis : Compare data across studies using normalized metrics (e.g., pA2 values for receptor antagonism) .
Methodological Tables
Table 1 : Key Synthetic Parameters for Triazoloquinazoline Derivatives
| Parameter | Optimal Conditions | Reference |
|---|---|---|
| Solvent | DMF, ethanol, or NMP | |
| Catalyst | Triethylamine (TEA) | |
| Temperature | 60–95°C | |
| Purification | Column chromatography (EtOAC/petroleum) |
Table 2 : Pharmacological Data for Analogous Compounds
| Compound | Activity (IC50/Ki) | Target | Reference |
|---|---|---|---|
| CGS15943 (Adenosine antagonist) | 0.36 nM (A3 receptor) | Human A3 | |
| 2-(4-Methoxyphenyl) derivative | 82% inhibition (OGTT model) | Hypoglycemic | |
| Diphenylacetyl-substituted derivative | 0.59 nM (A3 receptor) | Human A3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
